molecular formula C4H9NO4 B1600813 1,1-Dimethoxy-2-nitroethane CAS No. 69425-53-2

1,1-Dimethoxy-2-nitroethane

Cat. No.: B1600813
CAS No.: 69425-53-2
M. Wt: 135.12 g/mol
InChI Key: DSNXPQCFISEEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethoxy-2-nitroethane is an organic compound with the molecular formula C4H9NO4 It is characterized by the presence of two methoxy groups and a nitro group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-nitroethane can be synthesized through several methods. One common approach involves the reaction of nitromethane with trimethoxymethane in the presence of a catalyst such as zinc(II) chloride. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-2-nitroethane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles can be used to replace the methoxy groups under acidic or basic conditions.

Major Products Formed:

    Reduction: 1,1-Dimethoxy-2-aminoethane.

    Substitution: Depending on the nucleophile, products such as 1,1-dialkoxy-2-nitroethane can be formed.

Scientific Research Applications

1,1-Dimethoxy-2-nitroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-2-nitroethane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in cellular pathways and functions, making it a compound of interest in biochemical research .

Comparison with Similar Compounds

    Nitroethane: A simpler nitro compound with similar reactivity but lacking the methoxy groups.

    1,1-Diethoxy-2-nitroethane: Similar structure but with ethoxy groups instead of methoxy groups.

Uniqueness: 1,1-Dimethoxy-2-nitroethane is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1,1-dimethoxy-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c1-8-4(9-2)3-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNXPQCFISEEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466425
Record name 1,1-Dimethoxy-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69425-53-2
Record name 1,1-Dimethoxy-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethoxy-2-nitroethane
Reactant of Route 2
Reactant of Route 2
1,1-Dimethoxy-2-nitroethane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1-Dimethoxy-2-nitroethane
Reactant of Route 4
1,1-Dimethoxy-2-nitroethane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,1-Dimethoxy-2-nitroethane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1-Dimethoxy-2-nitroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.